molecular formula C5H2BrClFN B1377246 3-Bromo-4-chloro-5-fluoropyridine CAS No. 1211540-92-9

3-Bromo-4-chloro-5-fluoropyridine

Cat. No.: B1377246
CAS No.: 1211540-92-9
M. Wt: 210.43 g/mol
InChI Key: DGAXTZFGBOIDAB-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluoropyridine: is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN . It is a derivative of pyridine, substituted with bromine, chlorine, and fluorine atoms at the 3rd, 4th, and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluoropyridine typically involves halogenation reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with bromine . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts to achieve high yields. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-5-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as enzyme inhibition or receptor modulation .

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-chloro-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of bromine, chlorine, and fluorine atoms in the pyridine ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

3-bromo-4-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAXTZFGBOIDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (0.48 mL, 0.0034 mol) in dry tetrahydrofuran (10 mL) was added 1.6 M n-butyl lithium in hexane (2.39 mL, 0.00369 mol) drop wise under nitrogen atmosphere at −78° C. and stirred for 30 min at −78° C. To the above stirred mixture was added a solution of 3-bromo-5-fluoropyridine (0.5 g, 0.00284 mol) in dry tetrahydrofuran at −78° C. and stirred for 45 min. After 45 min, a solution of hexachloroethane in dry tetrahydrofuran was added to the above reaction mixture at −78° C. and stirred for 30 min at −78° C. The reaction mixture was slowly warmed to RT and stirred for 1 h. The reaction was quenched with saturated solution of ammonium chloride (10 mL) and extracted with diethyl ether (25 mL x 3). The combined organic layer was washed with water, saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and evaporated. The obtained crude was purified with silica gel chromatography by hexane to afford the title compound. 1H NMR (400 MHz, CDCl3) δ: 8.58 (s, 1H), 8.43 (s, 1H). MS (M+1): 209.9.
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0.48 mL
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10 mL
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0.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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